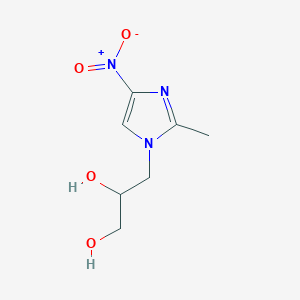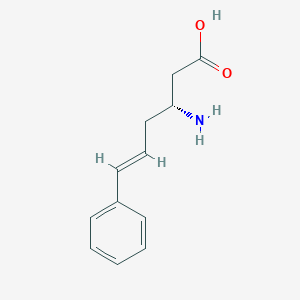
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline is a chemical compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 g/mol It is characterized by its unique structure, which includes a quinazoline core with chloro and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Aplicaciones Científicas De Investigación
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinazoline: A simpler analog with similar structural features but lacking the additional methyl groups.
6,6,8-Trimethylquinazoline: Similar in structure but without the chloro substituent.
5,6-Dihydroquinazoline: The core structure without the chloro and methyl substituents.
Uniqueness
4-Chloro-6,6,8-trimethyl-5,6-dihydroquinazoline is unique due to the presence of both chloro and multiple methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H13ClN2 |
|---|---|
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
4-chloro-6,6,8-trimethyl-5H-quinazoline |
InChI |
InChI=1S/C11H13ClN2/c1-7-4-11(2,3)5-8-9(7)13-6-14-10(8)12/h4,6H,5H2,1-3H3 |
Clave InChI |
WQBCOMACGLAYEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC2=C1N=CN=C2Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


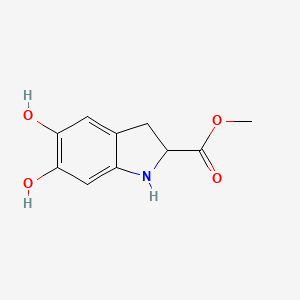

![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

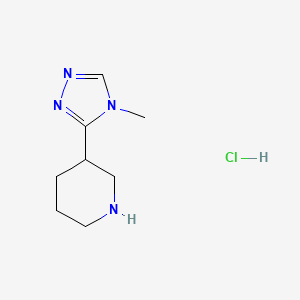

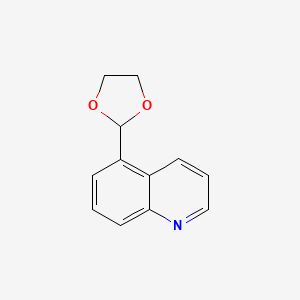
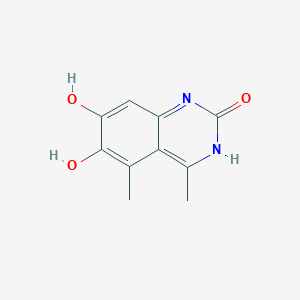
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)


![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)
